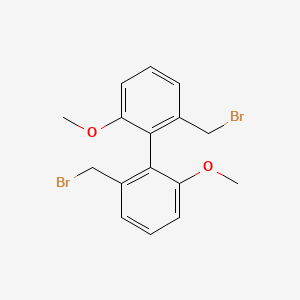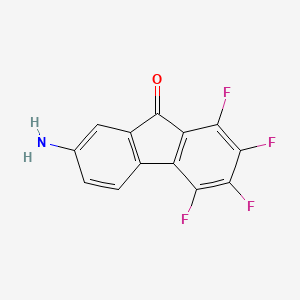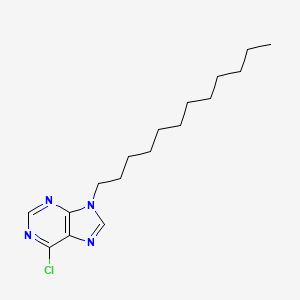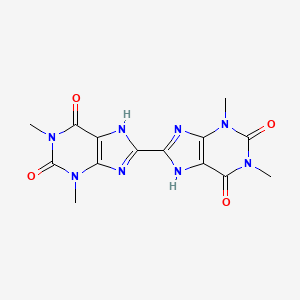![molecular formula C11H19F2NO3 B14002940 tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)
tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate is a chemical compound with the molecular formula C11H20F2NO3. It is known for its unique structure, which includes a tert-butyl carbamate group attached to a cyclohexyl ring that is substituted with two fluorine atoms and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative that has been functionalized with fluorine atoms and a hydroxyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the carbamate group or to reduce the cyclohexyl ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbamate group can produce a primary amine .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism by which tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The fluorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tert-butyl carbamates and cyclohexyl derivatives, such as:
- tert-Butyl carbamate
- N-Boc-hydroxylamine
- tert-Butyl N-hydroxycarbamate
Uniqueness
What sets tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a hydroxyl group on the cyclohexyl ring enhances its reactivity and potential for interaction with biological targets .
Eigenschaften
Molekularformel |
C11H19F2NO3 |
|---|---|
Molekulargewicht |
251.27 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,2R)-5,5-difluoro-2-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-6-11(12,13)5-4-8(7)15/h7-8,15H,4-6H2,1-3H3,(H,14,16)/t7-,8-/m1/s1 |
InChI-Schlüssel |
NUBQBGFRZIMILS-HTQZYQBOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(CC[C@H]1O)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)
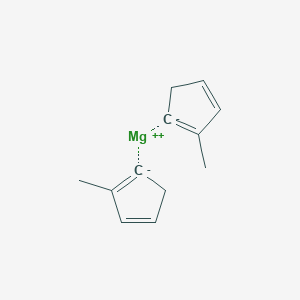
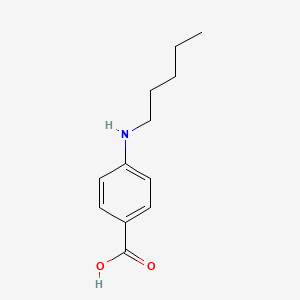
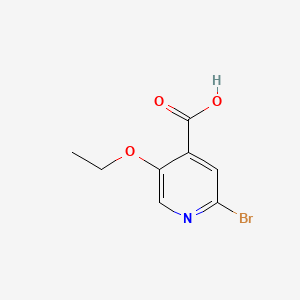
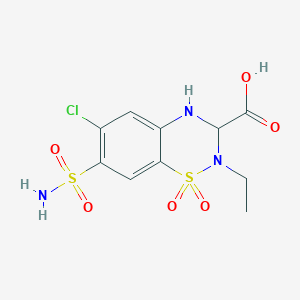
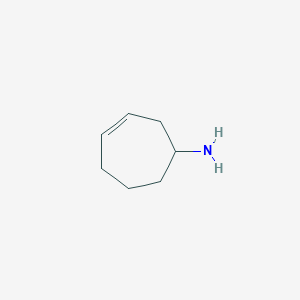
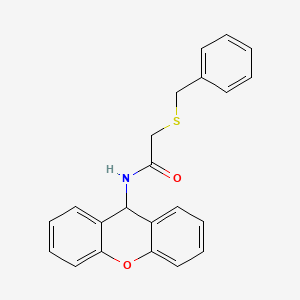
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)
